Cas no 2640969-05-5 (2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine)
![2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine structure](https://www.kuujia.com/scimg/cas/2640969-05-5x500.png)
2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine Chemical and Physical Properties
Names and Identifiers
-
- AKOS040049039
- 2640969-05-5
- 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
- F6683-1692
- 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
-
- Inchi: 1S/C17H20N4O2/c1-13-10-18-5-2-16(13)23-12-14-3-8-21(9-4-14)17(22)15-11-19-6-7-20-15/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3
- InChI Key: PRNOKYVGZCXUCH-UHFFFAOYSA-N
- SMILES: O(C1C=CN=CC=1C)CC1CCN(C(C2C=NC=CN=2)=O)CC1
Computed Properties
- Exact Mass: 312.15862589g/mol
- Monoisotopic Mass: 312.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.2Ų
- XLogP3: 1.3
2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6683-1692-75mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-5μmol |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-10μmol |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-50mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-3mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-10mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-100mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-5mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-25mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6683-1692-30mg |
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine |
2640969-05-5 | 30mg |
$119.0 | 2023-09-07 |
2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine Related Literature
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
Recent Advances in the Study of 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine (CAS: 2640969-05-5)
The compound 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine (CAS: 2640969-05-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the unique structural features of 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine, which combines a piperidine scaffold with a pyrazine moiety, offering a versatile platform for drug design. Researchers have explored its role as a modulator of specific biological targets, including kinases and G protein-coupled receptors (GPCRs), which are implicated in various diseases such as cancer and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting a subset of tyrosine kinases, with IC50 values in the nanomolar range. The study utilized X-ray crystallography to elucidate the binding mode of the molecule within the kinase active site, revealing key interactions that contribute to its high affinity and selectivity. These findings suggest potential applications in targeted cancer therapies.
In addition to its kinase inhibitory activity, recent preclinical investigations have explored the compound's potential in treating neurodegenerative diseases. A study in ACS Chemical Neuroscience reported that 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine exhibited neuroprotective effects in cellular models of Parkinson's disease, possibly through modulation of mitochondrial function and reduction of oxidative stress.
The synthetic routes to this compound have also been optimized in recent work. A 2024 publication in Organic Process Research & Development described a scalable, high-yield synthesis of 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine, addressing previous challenges in the preparation of the 3-methylpyridin-4-yl ether moiety. This advancement is crucial for enabling further pharmacological evaluation and potential clinical development.
Looking forward, researchers are investigating structural analogs of 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine to optimize its pharmacokinetic properties while maintaining its biological activity. Computational modeling studies are being employed to predict the effects of various substitutions on the pyrazine and piperidine rings, with the goal of developing improved therapeutic candidates.
In conclusion, 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine represents a promising scaffold in medicinal chemistry, with demonstrated activity against multiple biological targets. Continued research into its mechanism of action and therapeutic potential may yield novel treatments for challenging diseases in the coming years.
2640969-05-5 (2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine) Related Products
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)



